7-(3,4-dichlorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3,4-dichlorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H20Cl2N6O2 and its molecular weight is 423.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary target of the compound 7-(3,4-dichlorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione, also known as STK575383, is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
STK575383 interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell division . The exact nature of this interaction and the resulting changes at the molecular level are subject to ongoing research.
Biochemical Pathways
The inhibition of CDK2 by STK575383 affects the cell cycle progression pathway . CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, STK575383 prevents this transition, thereby halting cell division . The downstream effects of this disruption can include cell cycle arrest, apoptosis, and reduced tumor growth .
Result of Action
The molecular and cellular effects of STK575383’s action primarily involve alterations in cell cycle progression and the induction of apoptosis within cells . By inhibiting CDK2, STK575383 disrupts normal cell cycle progression, which can lead to cell cycle arrest and apoptosis . This can result in a significant reduction in the growth of tumor cells .
Activité Biologique
The compound 7-(3,4-dichlorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by a purine core with specific substitutions that are critical for its biological function. The molecular formula is C18H18Cl2N4O2, and its structural features include:
- Purine core : A bicyclic structure that is essential for interacting with biological targets.
- Substituents : The 3,4-dichlorobenzyl and 4-methylpiperazine groups enhance its pharmacological properties.
Synthesis
The synthesis of this compound typically involves several key steps aimed at achieving high purity and yield. Common methods include:
- Formation of the purine core through cyclization reactions.
- Substitution reactions to introduce the dichlorobenzyl and piperazine moieties.
Characterization techniques such as NMR, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.
The mechanism of action for This compound involves:
- Adenosine receptor modulation : This compound may act as a ligand for adenosine receptors, which play a crucial role in various physiological processes.
- Inhibition of enzymes : It may also inhibit specific enzymes involved in metabolic pathways.
Pharmacological Effects
Research indicates that this compound exhibits several promising pharmacological effects:
- Anticancer Activity : Preliminary studies suggest that derivatives of purines can exhibit significant anticancer activity against various human cancer cell lines. For instance, compounds structurally related to this purine derivative have shown effectiveness against breast (MCF-7), lung (A549), and prostate (DU-145) cancer cells .
- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects by modulating inflammatory pathways through adenosine receptor activation.
Case Studies
Several studies have explored the biological activity of similar purine derivatives:
- Study on Anticancer Activity : A study evaluated various purine derivatives against multiple cancer cell lines, demonstrating that certain structural modifications significantly enhanced cytotoxicity .
- Molecular Docking Studies : Docking simulations have been utilized to predict the binding affinity of this compound to adenosine receptors, providing insights into its potential therapeutic applications .
Propriétés
IUPAC Name |
7-[(3,4-dichlorophenyl)methyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N6O2/c1-23-5-7-25(8-6-23)17-21-15-14(16(27)22-18(28)24(15)2)26(17)10-11-3-4-12(19)13(20)9-11/h3-4,9H,5-8,10H2,1-2H3,(H,22,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJHDXNQHLCSHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(N2CC4=CC(=C(C=C4)Cl)Cl)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.